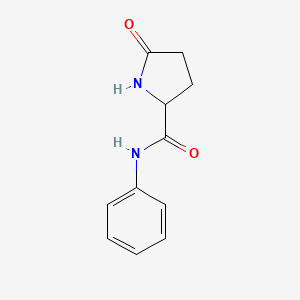![molecular formula C12H9N3O B3023565 6-Phenylfuro[2,3-d]pyrimidin-4-amine CAS No. 18031-97-5](/img/structure/B3023565.png)
6-Phenylfuro[2,3-d]pyrimidin-4-amine
概要
説明
The compound 6-Phenylfuro[2,3-d]pyrimidin-4-amine is a derivative of the pyrimidine class, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including antihypertensive, anti-inflammatory, and antitumor properties. The furo[2,3-d]pyrimidin-4-amine scaffold is particularly interesting due to its potential inhibitory activity against various kinases, which are enzymes that play a crucial role in the regulation of cellular processes.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in several studies. For instance, the synthesis of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives has been achieved and evaluated for antihypertensive activity . Another study describes the efficient synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues, which involved a multi-step process including formylation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and microwave-assisted formamide degradation . Additionally, the synthesis of 4,6-substituted di-(phenyl) pyrimidin-2-amines has been reported, which involved the reaction of chalcone derivatives with guanidine hydrochloride .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be further functionalized at various positions to yield compounds with different biological activities. The presence of a phenyl group, as in the case of 6-phenylfuro[2,3-d]pyrimidin-4-amine, can significantly influence the compound's properties and its interaction with biological targets .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a common method for introducing different substituents into the pyrimidine ring. For example, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate was synthesized from 6-chloropyrimidine-4-amine by acylation and nucleophilic substitution . These reactions are crucial for the development of compounds with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the pyrimidine ring. The introduction of different functional groups can enhance the compound's pharmacokinetic properties, making it more suitable for drug development. The antihypertensive activity of certain pyrimidine derivatives has been attributed to their ability to lower blood pressure in a gradual and sustained manner . The inhibitory activity against Ser/Thr kinases has also been evaluated, with some compounds showing potent inhibition and specificity .
科学的研究の応用
Antihypertensive Activity
6-Arylpyrido[2,3-d]pyrimidin-7-amine derivatives, closely related to 6-Phenylfuro[2,3-d]pyrimidin-4-amine, have been evaluated for their antihypertensive activity. In particular, compounds like 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine have shown to lower blood pressure in hypertensive rats when administered orally, indicating their potential as antihypertensive agents (Bennett et al., 1981).
Antioxidant Activity
1,3,4-Oxadiazole tagged thieno[2,3-d]pyrimidine derivatives, which share a similar structure with 6-Phenylfuro[2,3-d]pyrimidin-4-amine, have been synthesized and found to exhibit significant in vitro antioxidant activity. Notably, compounds with electron-donating substituents enhanced this activity, suggesting their potential as antioxidants (Kotaiah et al., 2012).
Antitumor Applications
The compound phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in the synthesis of various antitumor drugs, indicates the use of similar compounds like 6-Phenylfuro[2,3-d]pyrimidin-4-amine in cancer therapy. This compound has been synthesized from 6-chloropyrimidine-4-amine, hinting at its potential use in developing small molecular inhibitors for anti-tumor applications (Gan et al., 2021).
Psoriasis Treatment
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, structurally similar to 6-Phenylfuro[2,3-d]pyrimidin-4-amine, have been identified as potent inhibitors of NF-κB inducing kinase (NIK). These compounds, particularly 4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol, showed promising results in alleviating psoriasis symptoms in mouse models, suggesting their potential in treating psoriasis (Zhu et al., 2020).
Antimicrobial Activity
Substituted tricyclic compounds such as 5,6,7,8-Tetrahydro Pyrido[4',3':4,5]Thieno[2,3-D]Pyrimidines have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds have shown significant anti-bacterial and anti-fungal activities, suggesting the potential of 6-Phenylfuro[2,3-d]pyrimidin-4-amine in antimicrobial research (Mittal et al., 2011).
Microtubule Targeting in Cancer Therapy
4-Substituted 5-methyl-furo[2,3-d]pyrimidines, closely related to 6-Phenylfuro[2,3-d]pyrimidin-4-amine, have been designed and synthesized as microtubule targeting agents effective against multidrug-resistant cancer cells. These compounds showed potent microtubule depolymerizing activities and circumvented drug resistance mechanisms, highlighting their potential in cancer therapy (Devambatla et al., 2016).
特性
IUPAC Name |
6-phenylfuro[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-11-9-6-10(8-4-2-1-3-5-8)16-12(9)15-7-14-11/h1-7H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUPXPVKDBPOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351301 | |
| Record name | 6-phenylfuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylfuro[2,3-d]pyrimidin-4-amine | |
CAS RN |
18031-97-5 | |
| Record name | 6-phenylfuro[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PHENYLFURO[2,3-D]PYRIMIDIN-4-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

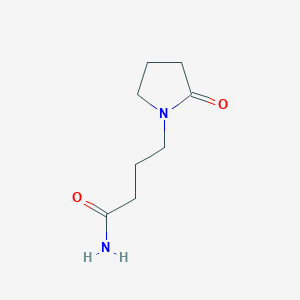
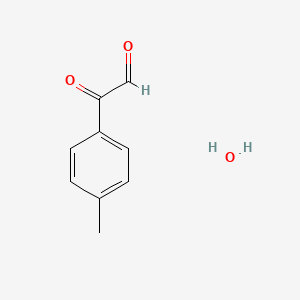
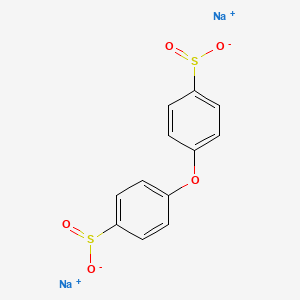
![[1,2]Oxazinane-2-carboxylic acid tert-butyl ester](/img/structure/B3023486.png)
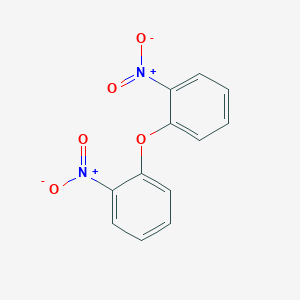
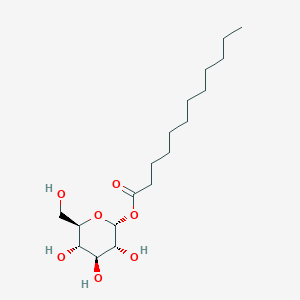
![7-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B3023490.png)
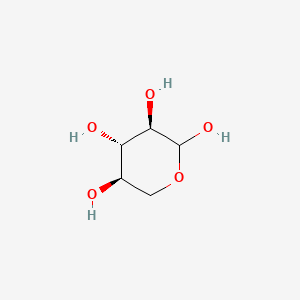
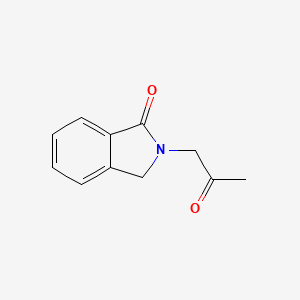
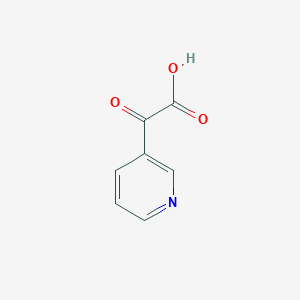
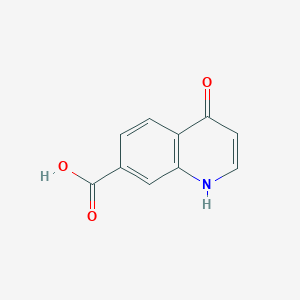
![2-{4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl}acetic acid](/img/structure/B3023501.png)

